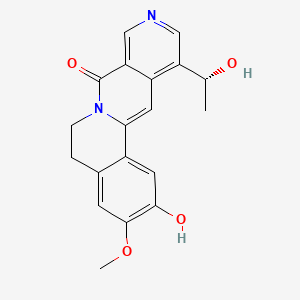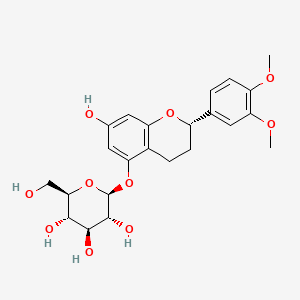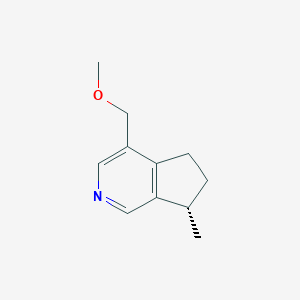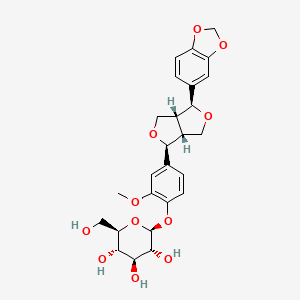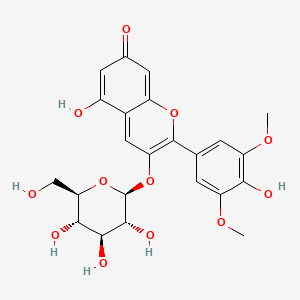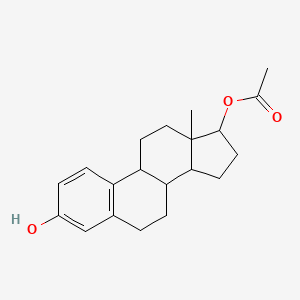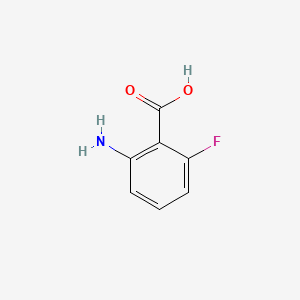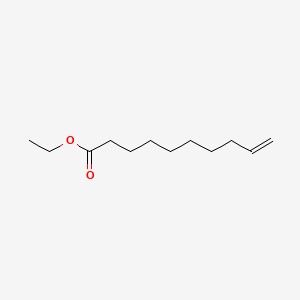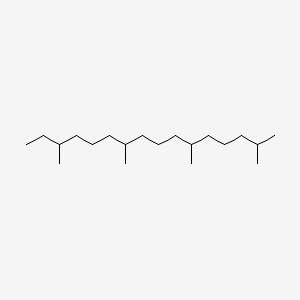
Phytane
Descripción general
Descripción
Phytane is a non-polar organic compound that is a clear and colorless liquid at room temperature. It is a head-to-tail linked regular isoprenoid with the chemical formula C20H42 . This compound is formed when phytol, a chemical substituent of chlorophyll, loses its hydroxyl group . It is commonly found in petroleum and is used as a biomarker in geological studies .
Mecanismo De Acción
Target of Action
Phytane is an isoprenoid alkane formed when phytol, a chemical substituent of chlorophyll, loses its hydroxyl group . The primary target of this compound is the carotenoid biosynthesis pathway, specifically the enzyme Phytoene Synthase (PSY) . PSY catalyzes the first committed step in the carotenoid biosynthesis pathway and is a major rate-limiting enzyme of carotenogenesis .
Mode of Action
This compound interacts with its target, PSY, to modulate carotenoid biosynthesis. This interaction is regulated by various factors to respond to diverse developmental and environmental cues
Biochemical Pathways
This compound plays a role in the carotenoid biosynthesis pathway. It is involved in the formation of carotenoids, a group of lipophilic isoprenoid metabolites that play diverse roles in plants as essential photoprotective and light-harvesting pigments in photosynthesis . The downstream effects of this pathway include the synthesis of carotenoids, which are important for human nutrition and health as dietary precursors of vitamin A and antioxidants .
Pharmacokinetics
It is known that this compound is a non-polar organic compound, which suggests that it may have good bioavailability due to its ability to cross biological membranes
Result of Action
The molecular and cellular effects of this compound’s action are largely related to its role in the carotenoid biosynthesis pathway. By interacting with PSY, this compound can influence the production of carotenoids, which have various roles in plants and are beneficial to human health .
Action Environment
Environmental factors can influence the action of this compound. For instance, PSY, the primary target of this compound, is highly regulated by various regulators and factors to modulate carotenoid biosynthesis in response to diverse developmental and environmental cues . .
Análisis Bioquímico
Biochemical Properties
Phytane plays a crucial role in various biochemical reactions, particularly in the degradation and transformation of organic matter. It interacts with several enzymes and proteins, including those involved in the oxidation and reduction processes. For instance, the biodegradation of this compound involves enzymes such as monooxygenases and dioxygenases, which introduce oxygen into the molecule, leading to its breakdown into smaller compounds . These interactions are essential for the conversion of this compound into more accessible forms of energy for microorganisms.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, this compound can be metabolized to produce energy and other essential biomolecules. It has been observed that the presence of this compound can induce the expression of specific genes involved in its catabolism . Additionally, this compound’s interaction with cell membranes can affect membrane fluidity and permeability, influencing overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For example, this compound can bind to membrane proteins, altering their conformation and activity. This binding can lead to the activation or inhibition of enzymatic pathways, affecting cellular metabolism and energy production . Furthermore, this compound’s degradation products can act as signaling molecules, influencing gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under various environmental conditions, but it can undergo biodegradation by specific microorganisms . Over time, the degradation of this compound can lead to the accumulation of intermediate products, which may have different effects on cellular function. Long-term studies have shown that this compound and its degradation products can influence microbial community dynamics and metabolic activities.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolism and gene expression. In some cases, high doses of this compound have been associated with toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of understanding the threshold levels for this compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lipid metabolism and energy production. It is metabolized by enzymes such as monooxygenases and dioxygenases, which introduce oxygen into the molecule, leading to its breakdown into smaller compounds . These metabolic pathways are essential for the conversion of this compound into usable forms of energy and other biomolecules. Additionally, this compound’s degradation products can enter central metabolic pathways, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the movement of this compound across cell membranes and its localization within different cellular compartments . The distribution of this compound can affect its availability for metabolic processes and its overall impact on cellular function.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound can be localized to cell membranes, where it interacts with membrane proteins and lipids . This localization can affect this compound’s activity and function, influencing cellular processes such as signaling and metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phytane can be synthesized through the hydrogenation of phytol. The process involves the reduction of phytol using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources such as petroleum. The process includes distillation and chromatographic techniques to isolate this compound from other hydrocarbons .
Análisis De Reacciones Químicas
Types of Reactions: Phytane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phytanic acid, which is a significant metabolic intermediate.
Reduction: this compound can be reduced to form dihydrothis compound under specific conditions.
Substitution: this compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Halogenation reactions using reagents like chlorine (Cl2) or bromine (Br2).
Major Products:
Oxidation: Phytanic acid.
Reduction: Dihydrothis compound.
Substitution: Halogenated this compound derivatives.
Aplicaciones Científicas De Investigación
Phytane has diverse applications in scientific research, including:
Geological Studies: Used as a biomarker to study the depositional environment and age of sedimentary rocks.
Biochemistry: Acts as a model compound to study the structure and function of other isoprenoids.
Physiology: Used in studies related to lipid metabolism and its role in various metabolic pathways.
Toxicology: Employed in toxicological studies to understand its effects on living organisms.
Comparación Con Compuestos Similares
Phytane is similar to other isoprenoids such as pristane and squalane . it is unique due to its specific structure and formation process:
Pristane: Formed when phytol loses one carbon atom.
Squalane: A triterpenoid that is fully saturated and used in cosmetics.
This compound’s uniqueness lies in its specific role as a biomarker and its formation from phytol, distinguishing it from other isoprenoids .
Propiedades
IUPAC Name |
2,6,10,14-tetramethylhexadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42/c1-7-18(4)12-9-14-20(6)16-10-15-19(5)13-8-11-17(2)3/h17-20H,7-16H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYKPYDKXLHNTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862339 | |
| Record name | 2,6,10,14-Tetramethylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Phytane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 69-71 °C at 0.001 mm Hg | |
| Record name | Phytane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
282.55 | |
| Record name | Phytane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear, colorless liquid | |
CAS No. |
638-36-8 | |
| Record name | Phytane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=638-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phytane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10,14-Tetramethylhexadecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70862339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,14-tetramethylhexadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHYTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27UZX1Q8TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Phytane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8346 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Phytane is widely recognized as a diagenetic product of phytol, a side-chain constituent of chlorophyll, the ubiquitous plant pigment [].
ANone: While phytol is a dominant source, research suggests additional sources contribute to this compound formation. The positive y-axis intercepts observed in linear relationships between this compound and other isoprenoids suggest a contribution from higher molecular weight "parent" compounds, the identities of which remain unclear [].
ANone: The ratio of pristane to this compound (Pr/Ph) provides insights into the depositional environment of source rocks. For instance, a Pr/Ph ratio greater than 1 suggests formation under reducing conditions and montmorillonite catalysis, while a ratio less than 1 points towards illite catalysis []. High Pr/Ph ratios in oils are associated with restricted marine basins receiving significant terrestrial organic matter input [].
ANone: this compound, with the IUPAC name 2,6,10,14-tetramethylhexadecane, has a molecular formula of C20H42 and a molecular weight of 282.55 g/mol.
ANone: Gas chromatography, often coupled with mass spectrometry (GC/MS) is a common technique used to separate, identify, and quantify this compound in complex mixtures such as crude oil, sediments, and rock extracts [, , , ].
ANone: Yes, this compound and its stereoisomer, crocetane, can be separated using high-resolution gas chromatography with long HP-5 columns, achieving a resolution of up to 0.9. This separation allows for stable carbon isotope analysis of individual compounds, providing further insights into their origin [].
ANone: The ratio of pristane to n-C17 and this compound to n-C18 hydrocarbons serves as a valuable maturity indicator for petroleum. These ratios tend to decrease with increasing thermal maturity of the source rock [, , ].
ANone: Yes, the stable carbon isotopic composition of this compound, combined with other biomarkers and geochemical parameters, provides a powerful tool for correlating crude oils with their source rocks and understanding the paleoenvironment of their formation [, , , , ].
ANone: While considered relatively stable, pristane/phytane ratios can be influenced by weathering processes. In diesel fuel, significant variations in these ratios were observed alongside changes in other hydrocarbon indices after simulated weathering in seawater [].
ANone: this compound, alongside other biomarkers, can be employed to assess the effectiveness of bioremediation strategies for oil spills. By monitoring the changes in this compound concentrations and ratios, researchers can evaluate the extent of hydrocarbon degradation [, , ].
ANone: The presence and distribution of this compound in ancient sediments, alongside other biomarkers, provide valuable information about past ecosystems, including the type of organisms present and the prevailing environmental conditions [, , ].
ANone: Further research is needed to fully understand the complex interplay of factors influencing this compound formation, degradation, and its application as a biomarker in diverse fields, including geochemistry, environmental science, and paleoclimatology [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



